

# Application Notes and Protocols for Creating Stable IR-820 Albumin Complexes

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## Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

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This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of stable **IR-820** albumin complexes. These complexes are valuable tools for near-infrared (NIR) fluorescence imaging, particularly in the second NIR window (NIR-II), and have shown promise in image-guided surgery and photothermal therapy.

## Introduction

**IR-820** is a cyanine dye with strong absorption in the near-infrared spectrum. When complexed with albumin, its fluorescence properties are significantly enhanced, and its stability is improved, making it an excellent candidate for various biomedical applications. The formation of the **IR-820** albumin complex can be achieved either through in vitro synthesis or in vivo self-assembly after intravenous administration of free **IR-820**.<sup>[1][2]</sup> This document outlines the procedures to create and validate these complexes for research and pre-clinical development.

## Key Characteristics and Advantages

The interaction between **IR-820** and albumin leads to several beneficial changes in the dye's properties:

- **Enhanced Fluorescence:** A significant increase in fluorescence intensity is observed upon complexation, with reports of up to a 21-fold increase.<sup>[3]</sup>

- **Improved Stability:** The albumin complex protects the **IR-820** dye from photobleaching and aggregation-caused quenching, leading to greater optical and colloidal stability.[\[1\]](#)
- **Red-Shifted Absorption:** The maximum absorption peak of the complex is red-shifted compared to the free dye, which can be advantageous for tissue penetration of excitation light.[\[1\]](#)
- **Biocompatibility:** Utilizing endogenous or exogenous albumin, a natural and abundant protein, ensures good biocompatibility and biosafety.[\[1\]](#)
- **Tumor Targeting:** The complex can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[\[4\]](#)[\[5\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters of **IR-820** albumin complexes based on published data.

Table 1: Optical and Binding Properties of **IR-820** Albumin Complex

Parameter	Value	Reference
Optimal Molar Ratio (IR-820:HSA)	1:2	[1]
Fluorescence Enhancement (at 1000 nm)	13.2-fold	[1]
Stoichiometric Ratio (IR-820:HSA)	~3:2 (approaching 1:1)	[1]
Binding Constant	$> 1 \times 10^5$ L/mol	[1]
Absorption Peak (Free IR-820)	685 nm, 812 nm	[1]
Absorption Peak (IR-820-HSA)	835 nm	[1]
Fluorescence Emission Peak (Free IR-820)	~829 nm	[6]
Fluorescence Emission Peak (IR-820 in serum)	~858 nm	[6]
Photothermal Conversion Efficiency	32.74%	[7]

Table 2: Stability of **IR-820**-HSA Complex

Condition	Observation	Duration	Reference
In Water	Stable NIR-II fluorescence, no visible aggregates	48 hours	[1]
In PBS	Stable NIR-II fluorescence, no visible aggregates	48 hours	[1]
In Fetal Bovine Serum (FBS)	Stable NIR-II fluorescence, no visible aggregates	48 hours	[1]
Continuous 808 nm Laser Irradiation	More photostable than free IR-820 and ICG-HSA	16 minutes	[1]
Thermal (25°C - 80°C)	Stable	10 minutes	[1]

Table 3: In Vivo Performance of **IR-820** Albumin Complex

Application	Animal Model	Administration	Key Finding	Reference
Tumor Imaging	4T1 tumor-bearing Balb/c mice	Intravenous injection of free IR-820	Tumor-to-background ratio of 5 at 48 hours	[1]
Gastrointestinal Imaging	Mice	Oral administration of pre-synthesized IR-820-HSA	Clear visualization of the gastrointestinal tract	[1]

## Experimental Protocols

### Protocol 1: In Vitro Synthesis of IR-820-HSA Complex

This protocol describes the preparation of a stable **IR-820**-Human Serum Albumin (HSA) complex for applications such as oral administration for gastrointestinal imaging.

#### Materials:

- **IR-820** dye
- Human Serum Albumin (HSA)
- Ultrapure water
- Magnetic stirrer and stir bar

#### Procedure:

- Prepare a 500  $\mu\text{M}$  stock solution of **IR-820** in ultrapure water.
- Prepare a 500  $\mu\text{M}$  stock solution of HSA in ultrapure water.
- In a suitable container, mix 15  $\mu\text{L}$  of the 500  $\mu\text{M}$  **IR-820** stock solution with 30  $\mu\text{L}$  of the 500  $\mu\text{M}$  HSA stock solution (this corresponds to a 1:2 molar ratio).
- Add 955  $\mu\text{L}$  of ultrapure water to the mixture to achieve a final volume of 1 mL.
- Gently stir the mixture at room temperature for 1 hour to allow for complex formation.
- The resulting **IR-820**-HSA complex solution is ready for use or can be stored at 4°C.

## Protocol 2: Characterization of IR-820 Albumin Complex

Objective: To confirm the formation of the **IR-820**-albumin complex by observing the shift in the maximum absorption wavelength.

#### Procedure:

- Prepare solutions of free **IR-820** and the **IR-820**-albumin complex at the same **IR-820** concentration in the desired buffer (e.g., PBS).
- Use the buffer as a blank to zero the spectrophotometer.
- Measure the absorbance spectra of the free **IR-820** and the complex from 600 nm to 900 nm.

- A red-shift in the maximum absorption peak for the complex compared to the free dye indicates successful complexation.

Objective: To measure the fluorescence emission spectrum and quantify the fluorescence enhancement upon complexation.

Procedure:

- Prepare solutions of free **IR-820** and the **IR-820**-albumin complex at the same **IR-820** concentration.
- Use an excitation wavelength of 808 nm.
- Record the fluorescence emission spectra in the NIR-II window (e.g., 900 nm to 1300 nm).
- Compare the fluorescence intensity of the complex to that of the free dye to determine the enhancement factor.

Objective: To determine the binding stoichiometry of the **IR-820**-albumin complex.

Procedure:

- Prepare a series of solutions with varying molar ratios of **IR-820** and HSA, keeping the total molar concentration constant (e.g., 8  $\mu$ M).
- Measure the UV-Vis-NIR absorption spectra for each solution.
- Plot the absorbance at the new maximum absorption wavelength of the complex (e.g., 835 nm) against the mole fraction of **IR-820**.
- The mole fraction at which the maximum absorbance is observed indicates the stoichiometric ratio of the complex.

Objective: To determine the hydrodynamic size and size distribution of the **IR-820** albumin complexes, confirming their formation and assessing their monodispersity.

Procedure:

- Sample Preparation:
  - Filter the **IR-820** albumin complex solution through a 0.2  $\mu\text{m}$  syringe filter to remove any large particles or dust.
  - Ensure the sample concentration is appropriate for DLS measurements (typically 0.1-1.0 mg/mL).
- Cuvette Preparation:
  - Thoroughly clean the DLS cuvette with filtered, distilled water, followed by ethanol, and then a final rinse with filtered, distilled water.
  - Dry the cuvette completely using filtered, compressed air.
- Measurement:
  - Pipette the filtered sample into the clean, dry cuvette.
  - Place the cuvette in the DLS instrument.
  - Allow the sample to equilibrate to the desired temperature.
  - Perform the DLS measurement according to the instrument's software instructions.
- Data Analysis:
  - Analyze the correlation function to obtain the size distribution, z-average diameter, and polydispersity index (PDI). A monodisperse sample will have a low PDI value.

## Protocol 3: In Vivo Tumor Imaging

This protocol describes the use of **IR-820** for in vivo tumor imaging, leveraging the in vivo formation of the albumin complex.

Materials:

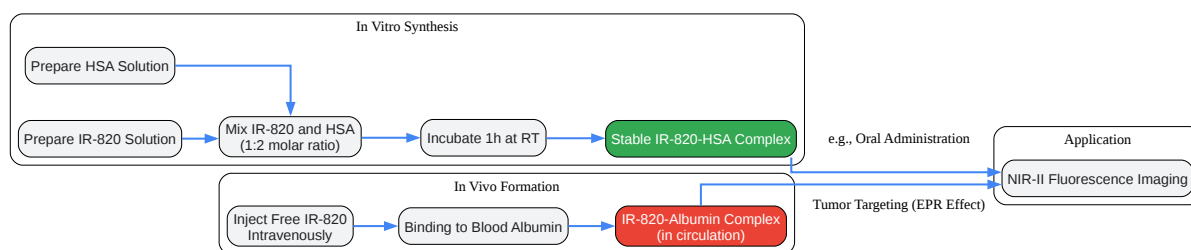
- Tumor-bearing mouse model (e.g., 4T1 tumor-bearing Balb/c mice)

- Sterile solution of free **IR-820** (e.g., 75  $\mu$ M in PBS)
- NIR-II fluorescence imaging system

Procedure:

- Anesthetize the tumor-bearing mouse.
- Inject 150  $\mu$ L of the 75  $\mu$ M **IR-820** solution via the tail vein.
- Acquire NIR-II fluorescence images at various time points post-injection (e.g., 0, 4, 24, 48, 72, 96 hours).
- Monitor the biodistribution of the fluorescent signal and the accumulation at the tumor site.  
The signal in the tumor is expected to become clearer over time due to the EPR effect.

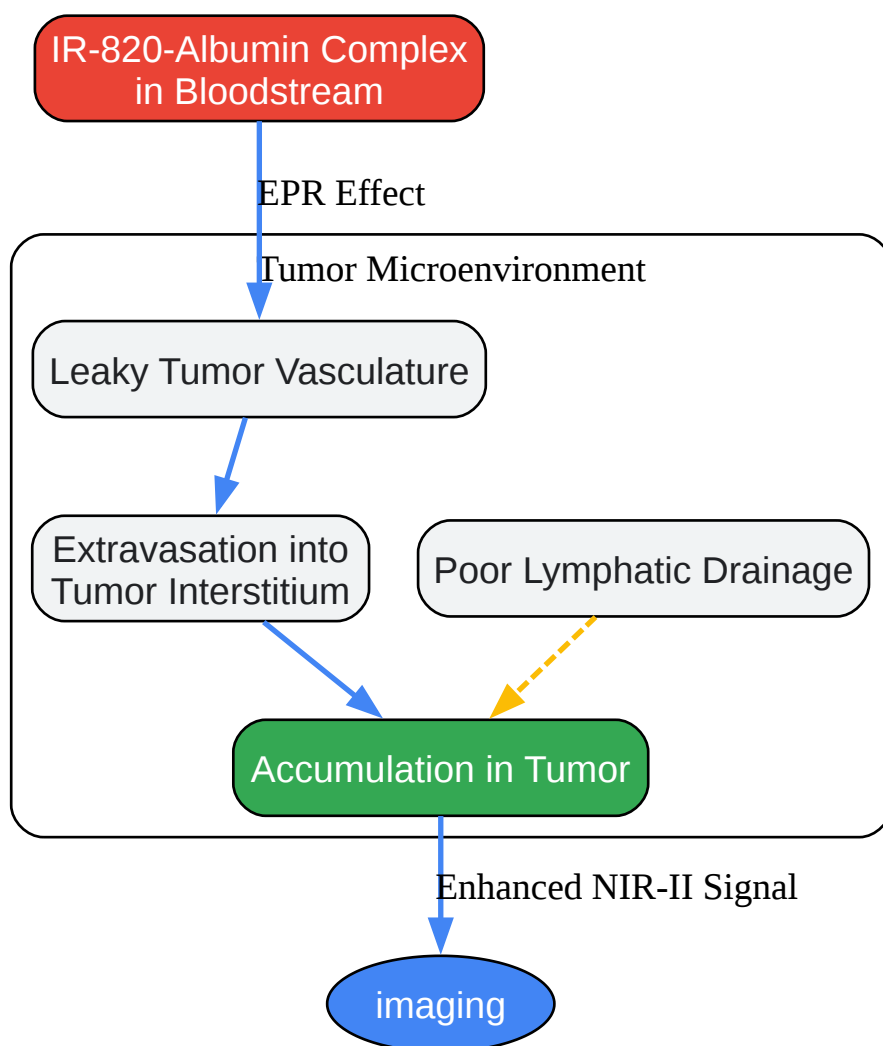
## Visualizations



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Caption: Workflow for the formation of **IR-820** albumin complexes.





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Caption: Enhanced Permeability and Retention (EPR) effect pathway.

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